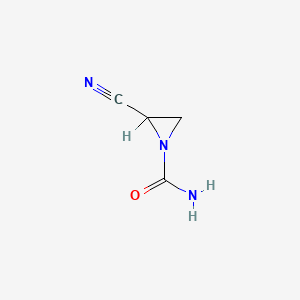
2-cyanoaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyanoaziridine-1-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. It is a derivative of aziridine, a three-membered nitrogen-containing ring, with a cyano group and a carboxamide group attached. This compound has been studied for its potential anti-tumor properties and its ability to undergo various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanoaziridine-1-carboxamide typically involves the reaction of an aziridine with an isocyanate. One common method involves the cyclization of this compound in the presence of hydroxide ions . This reaction can be carried out under mild conditions and yields the desired product in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyanoaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The cyano and carboxamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxazolines, oxazolidines, and thiazolines .
Applications De Recherche Scientifique
2-cyanoaziridine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 2-cyanoaziridine-1-carboxamide involves the generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels . These effects lead to cell death through a combination of necrosis and apoptosis. The compound does not alkylate nucleophiles, which distinguishes it from other aziridine-containing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its ability to induce cell death through both necrosis and apoptosis without alkylating nucleophiles. This property makes it a promising candidate for further research and development in anti-cancer therapies .
Propriétés
Numéro CAS |
56368-59-3 |
|---|---|
Formule moléculaire |
C4H5N3O |
Poids moléculaire |
111.1 g/mol |
Nom IUPAC |
2-cyanoaziridine-1-carboxamide |
InChI |
InChI=1S/C4H5N3O/c5-1-3-2-7(3)4(6)8/h3H,2H2,(H2,6,8) |
Clé InChI |
RMSRKYVNQYEPHO-UHFFFAOYSA-N |
SMILES |
C1C(N1C(=O)N)C#N |
SMILES canonique |
C1C(N1C(=O)N)C#N |
Pictogrammes |
Irritant |
Synonymes |
BA 1 BA-1 N-(2-cyanoethylene)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















